Active-Mono-Sulfone-PEG8-amido-Methyltetrazine
Description
Active-Mono-Sulfone-PEG8-amido-Methyltetrazine is a multifunctional bioconjugation reagent composed of a methyltetrazine moiety, an 8-unit polyethylene glycol (PEG8) spacer, a sulfone group, and an amido linker. The methyltetrazine enables rapid bioorthogonal "click chemistry" reactions with strained alkenes (e.g., trans-cyclooctene) via inverse electron demand Diels-Alder (IEDDA) cycloaddition . The PEG8 spacer enhances aqueous solubility and reduces steric hindrance during conjugation , while the sulfone group allows selective thiol-reactive conjugation . This compound is widely used in drug delivery systems, targeted therapeutics, and molecular imaging due to its dual reactivity and biocompatibility .
Properties
Molecular Formula |
C47H62N6O13S |
|---|---|
Molecular Weight |
951.1 g/mol |
IUPAC Name |
4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C47H62N6O13S/c1-36-4-14-43(15-5-36)67(57,58)35-37(2)45(55)40-10-12-42(13-11-40)47(56)48-17-19-60-21-23-62-25-27-64-29-31-66-33-32-65-30-28-63-26-24-61-22-20-59-18-16-44(54)49-34-39-6-8-41(9-7-39)46-52-50-38(3)51-53-46/h4-15H,2,16-35H2,1,3H3,(H,48,56)(H,49,54) |
InChI Key |
JIYMLIPJZIKWMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Active-Mono-Sulfone-PEG8-Acid Intermediate
- Starting Material: PEG8 diol or PEG8 acid
- Sulfone Introduction: The sulfone group is introduced via oxidation of a sulfide or sulfonylation reaction on one terminus of the PEG8 chain.
- Typical Reagents: Sulfonyl chlorides or oxidation agents such as m-chloroperbenzoic acid (mCPBA)
- Conditions: Mild oxidation conditions to avoid PEG degradation
This intermediate features a terminal sulfone group and a carboxylic acid at the other end, enabling subsequent amide coupling.
Activation of PEG8-Acid for Amide Bond Formation
- Activation Agents: Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), often combined with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve coupling efficiency.
- Alternative Activators: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is also used for higher coupling yields.
- Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions.
The activated ester intermediate is formed in situ and immediately reacted with the amine-functionalized methyltetrazine to form a stable amide bond.
Coupling with Methyltetrazine-Amine
- Methyltetrazine Derivative: Typically a methyltetrazine bearing a primary amine group.
- Reaction: Nucleophilic attack of the amine on the activated PEG8-acid ester forms the amide linkage.
- Reaction Conditions: Room temperature or slightly elevated temperatures (20–40°C), inert atmosphere to prevent tetrazine degradation.
- Purification: Chromatographic techniques such as reverse-phase HPLC or preparative silica gel chromatography are employed to isolate the pure product.
Representative Reaction Scheme
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | PEG8 diol or acid | Sulfonyl chloride or sulfide oxidation (e.g., mCPBA) | Active-Mono-Sulfone-PEG8-acid intermediate |
| 2 | Active-Mono-Sulfone-PEG8-acid + EDC/HATU + NHS/HOBt | DMF, room temp, inert atmosphere | Activated ester intermediate |
| 3 | Activated ester + Methyltetrazine-amine | DMF, 20–40°C, inert atmosphere | Active-Mono-Sulfone-PEG8-amido-Methyltetrazine |
Data Table: Typical Reaction Parameters and Yields
| Parameter | Typical Value | Notes |
|---|---|---|
| Sulfonation reagent | Sulfonyl chloride or mCPBA | Mild oxidation preferred |
| Activation agent | EDC/HATU | HATU often gives higher yield |
| Solvent | DMF or DMSO | Anhydrous conditions required |
| Temperature | 20–40°C | Avoid high temp to protect tetrazine |
| Reaction time | 2–24 hours | Depends on step and scale |
| Purification | Reverse-phase HPLC | Ensures ≥95% purity |
| Overall yield | 60–80% | Multi-step synthesis |
Analytical and Quality Control
- Purity: ≥95% confirmed by HPLC and mass spectrometry
- Molecular Weight: Confirmed by mass spectrometry (951.1 g/mol)
- Structural Confirmation: NMR spectroscopy (1H, 13C), FTIR for functional groups
- Storage: Typically stored at -20°C, protected from light to preserve tetrazine functionality.
Research Findings and Applications Related to Preparation
- The sulfone group introduction is critical for enabling selective conjugation with thiol-containing biomolecules, which is widely used in protein labeling and drug delivery systems.
- The amide bond formation via carbodiimide chemistry is well-established and provides a robust linkage between PEG8 and methyltetrazine, preserving the bioorthogonal reactivity of the tetrazine moiety.
- The PEG8 chain length balances solubility and steric accessibility, making the compound highly suitable for bioconjugation applications such as PROTAC development and live-cell imaging.
Chemical Reactions Analysis
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
The methyltetrazine group undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles such as trans-cyclooctene (TCO) . This reaction is characterized by rapid kinetics and high specificity, making it ideal for live-cell labeling and targeted drug delivery.
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Reaction Rate (k) | 2000 M⁻¹s⁻¹ | Aqueous buffer, pH 7.4, 25°C | |
| Reaction Efficiency | >95% | Low reactant concentration (~μM) | |
| Byproduct | Nitrogen gas (N₂) | Released during cycloaddition |
Mechanism :
The tetrazine acts as an electron-deficient diene, reacting with TCO (electron-rich dienophile) to form a stable bicyclic adduct. The reaction proceeds without catalysts and is compatible with physiological conditions .
Thiol-Specific Conjugation via Sulfone Linker
The sulfone group enables selective thiol-alkylation reactions, allowing covalent bonding with cysteine residues in proteins or other thiol-containing molecules.
| Reaction Type | Target Group | Conditions | Application Example |
|---|---|---|---|
| Thiol-Michael Addition | Free -SH | pH 6.2–7.8, 4–25°C | Site-specific PEGylation |
Case Study :
In a PEGylation study using a structurally similar sulfone-PEG reagent, disulfide-reduced octreotide (a peptide with free thiols) achieved >90% conjugation efficiency under mild conditions (pH 6.2, 24 h) . This demonstrates the sulfone’s utility in generating stable thioether bonds for therapeutic applications.
Amide Bond Formation with Primary Amines
The terminal amido group facilitates amide coupling using carbodiimide activators (e.g., EDC, HATU). This reaction is critical for linking the compound to amine-containing biomolecules like antibodies or peptides.
| Activator | Coupling Efficiency | Reaction Time |
|---|---|---|
| EDC/NHS | 85–90% | 2–4 h |
| HATU | >95% | 1–2 h |
Optimization :
Higher pH (7.5–8.5) and molar excess of activators improve yield. The PEG8 spacer enhances solubility, reducing steric hindrance during conjugation.
Stability and Competing Reactions
While highly reactive, the compound’s stability is influenced by environmental factors:
| Factor | Effect on Stability | Mitigation Strategy |
|---|---|---|
| pH > 8.5 | Hydrolysis of sulfone group | Use neutral buffers (pH 6–8) |
| Elevated temperature (>37°C) | Tetrazine decomposition | Store at –20°C, avoid prolonged heating |
Side Reactions :
Prolonged exposure to reducing agents (e.g., DTT) may reduce the sulfone group, but this is negligible under standard reaction conditions .
Comparative Reactivity with Other Dienophiles
Methyltetrazine’s reactivity extends beyond TCO. The table below compares second-order rate constants (k) for various dienophiles:
| Dienophile | k (M⁻¹s⁻¹) | Compatibility with PEG8 Linker |
|---|---|---|
| TCO | 2000 | High (preferred) |
| Norbornene | 600 | Moderate |
| Cyclopropane | 150 | Low |
TCO remains the optimal partner due to its balance of reactivity and stability in biological systems .
Reaction Workflow Example
Step 1 : Dissolve Active-Mono-Sulfone-PEG8-amido-Methyltetrazine (1 mM) in PBS (pH 7.4).
Step 2 : Add TCO-functionalized targeting molecule (1.2 eq).
Step 3 : Incubate at 25°C for 10 min.
Step 4 : Purify via size-exclusion chromatography (yield: 92–95%) .
This compound’s dual reactivity (tetrazine for click chemistry; sulfone for thiol conjugation) positions it as a versatile tool in precision bioconjugation. Its PEG8 spacer further optimizes biocompatibility, addressing solubility and immunogenicity challenges in therapeutic development .
Scientific Research Applications
Active-Mono-Sulfone-PEG8-amido-Methyltetrazine has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Active-Mono-Sulfone-PEG8-amido-Methyltetrazine involves its ability to form stable covalent bonds with other molecules through click chemistry reactions. The methyltetrazine moiety reacts with strained alkenes and alkynes, forming stable adducts. This reactivity is harnessed for targeted labeling and conjugation of biomolecules .
Comparison with Similar Compounds
Research Findings and Case Studies
- Drug Delivery : In a 2023 study, Methyltetrazine-PEG8-amine HCl salt was used to conjugate doxorubicin to antibodies, achieving 85% tumor targeting efficiency .
- Protein Modification: Active-Mono-Sulfone-PEG8-acid demonstrated 90% conjugation efficiency with cysteine-tagged proteins, outperforming Maleimide-PEG8 derivatives .
- Stability: this compound retained 95% activity after 30 days in aqueous buffer, compared to 70% for NHS ester analogs .
Biological Activity
Active-Mono-Sulfone-PEG8-amido-Methyltetrazine is a compound that plays a significant role in bioconjugation and drug development, particularly in the context of targeted therapies such as PROTAC (Proteolysis Targeting Chimeras). This article delves into its biological activity, synthesis, applications, and relevant research findings.
This compound functions primarily through bioorthogonal reactions, particularly the inverse-electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO). This reaction is noted for its rapid kinetics and exceptional selectivity, making it suitable for various biological applications, including drug delivery and protein labeling .
Applications in Drug Development
- PROTACs : The compound serves as a linker in PROTACs, which are designed to target specific proteins for degradation. By recruiting E3 ligases to the target protein, these compounds facilitate polyubiquitination and subsequent degradation via the proteasome .
- Antibody-Drug Conjugates (ADCs) : this compound can be utilized in the development of ADCs, enhancing the specificity and efficacy of cancer therapies by delivering cytotoxic agents directly to tumor cells .
- Cellular Imaging : Its bioorthogonal properties allow for the labeling of biomolecules within live cells, enabling real-time imaging of cellular processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of methyltetrazine-based compounds:
- Study on Click Chemistry : Research highlighted the efficiency of methyltetrazine in click chemistry applications. The compound demonstrated high reactivity with TCO, facilitating rapid conjugation reactions that are crucial for therapeutic applications .
- Targeted Protein Degradation : A study examining PROTACs incorporating methyltetrazine linkers showed significant improvements in target engagement and degradation efficiency compared to traditional small molecules. The incorporation of PEG linkers enhanced solubility and pharmacokinetics without compromising biological activity .
Comparative Data
The following table summarizes key properties and biological activities of this compound compared to other similar compounds:
| Compound | Reaction Type | Kinetics | Applications | Selectivity |
|---|---|---|---|---|
| This compound | iEDDA | Fast | PROTACs, ADCs, Imaging | High |
| Methyltetrazine-PEG7-Azide | CuAAC | Moderate | PROTACs | Moderate |
| DBCO (Dibenzocyclooctyne) | SPAAC | Slow | General Bioorthogonal Coupling | Moderate |
Q & A
Q. What is the role of the PEG8 spacer in Active-Mono-Sulfone-PEG8-amido-Methyltetrazine’s bioconjugation applications?
The PEG8 spacer enhances water solubility, reduces steric hindrance between reactive groups, and improves biocompatibility. This allows for efficient conjugation with biomolecules (e.g., antibodies, peptides) while maintaining biological activity. PEGylation also minimizes aggregation and immunogenicity in aqueous environments .
Q. How can researchers confirm successful conjugation of this compound with amine-containing biomolecules?
Methodological steps include:
- Fluorescence Quenching : Monitor changes in fluorescence if tetrazine quenching occurs upon reaction with TCO (trans-cyclooctene) .
- Mass Spectrometry (MS) : Detect shifts in molecular weight corresponding to the conjugated product .
- HPLC Analysis : Compare retention times of reactants and conjugates .
Q. What storage conditions are recommended for this compound?
Store at -20°C in a desiccated environment to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as this degrades the sulfone and tetrazine moieties. Prepare aliquots for single-use applications .
Advanced Research Questions
Q. How can conjugation efficiency with amine-containing biomolecules be optimized?
Key parameters include:
- Activator Ratios : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) at a 1:1.2 molar ratio relative to the target amine to minimize side reactions .
- pH Control : Maintain pH 6.5–7.5 to stabilize the reactive NHS ester intermediate .
- Reaction Time : Monitor conjugation progress over 2–4 hours at room temperature to avoid over-activation .
Q. How can discrepancies between theoretical and observed reaction kinetics with TCO be resolved?
Discrepancies often arise from:
- Steric Effects : Longer PEG chains (e.g., PEG8 vs. PEG4) may slow reaction rates. Use shorter spacers for faster kinetics .
- Concentration Adjustments : Increase TCO concentration to ≥10 mM to compensate for steric hindrance .
- Solvent Optimization : Use mixed solvents (e.g., DMF/PBS) to balance solubility and reactivity .
Q. What strategies mitigate side reactions during synthesis of this compound?
- Purification : Employ size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG or methyltetrazine precursors .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during synthesis .
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to suppress sulfone hydrolysis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the stability of the sulfone group in aqueous buffers?
Stability varies due to:
- pH Sensitivity : Sulfone degradation accelerates at pH > 8.0 . Use neutral buffers (e.g., PBS) for long-term stability .
- Buffer Composition : Phosphate ions may catalyze hydrolysis. Compare degradation rates in HEPES vs. PBS .
- Empirical Validation : Perform accelerated stability studies (e.g., 40°C for 72 hours) to model shelf-life .
Experimental Design Considerations
Q. What controls are essential when quantifying bioorthogonal reaction efficiency in live-cell imaging?
Include:
- Negative Controls : Cells treated with non-reactive PEG derivatives to assess background signal .
- Competition Assays : Co-incubate with free TCO to confirm specificity of tetrazine-TCO binding .
- Dose-Response Curves : Titrate compound concentration to determine saturating vs. suboptimal doses .
Methodological Best Practices
| Parameter | Recommended Condition | Evidence Source |
|---|---|---|
| Conjugation pH | 6.5–7.5 | |
| TCO Reaction Temperature | 25°C | |
| Storage Temperature | -20°C (desiccated) | |
| Purification Method | Size-exclusion chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
